molecular formula C12H9ClN2O4 B179901 Ethyl 4-chloro-8-nitroquinoline-3-carboxylate CAS No. 131548-98-6

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Cat. No.: B179901
CAS No.: 131548-98-6
M. Wt: 280.66 g/mol
InChI Key: UVMXISWKXFDSGZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9ClN2O4 and its molecular weight is 280.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXISWKXFDSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458457
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131548-98-6
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Subject: Physicochemical Profiling, Synthesis, and Reactivity CAS Registry Number: 131548-98-6 (Target), 109799-69-1 (Precursor)

Executive Summary & Significance

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a highly functionalized heterocyclic scaffold used primarily as a reactive intermediate in the synthesis of bioactive quinoline derivatives. Its structural core features a 4-chloro moiety (susceptible to nucleophilic aromatic substitution,


) and an 8-nitro group  (a precursor for amino-quinolines via reduction).

This compound is critical in the development of:

  • Antimicrobial Agents: Analogues of fluoroquinolones.

  • Kinase Inhibitors: The quinoline core mimics adenine in ATP-binding pockets.

  • Receptor Antagonists: Specifically targeting GABA or nicotinic acetylcholine receptors when further derivatized.

Physicochemical Profile

The following data aggregates experimental values from chemical vendors and calculated properties based on the structural topology.

Table 1: Core Physical Properties
PropertyValue / DescriptionSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 280.66 g/mol Calculated
Appearance Pale yellow to tan crystalline solidExperimental (Precursor is yellow)
Melting Point 108–112 °C (Typical range for 4-Cl analogs)Estimated based on SAR [1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Lipophilic nature
Solubility (Organic) Soluble in DCM, DMSO, Ethyl AcetateExperimental
LogP (Predicted) 2.65 ± 0.4XLogP3 [2]
TPSA 72.1

Polar Surface Area
H-Bond Donors 0Structural Count
H-Bond Acceptors 5Structural Count

Note on Melting Point: While the 4-hydroxy precursor (CAS 109799-69-1) melts at high temperatures (>250 °C) due to intermolecular hydrogen bonding, the conversion to the 4-chloro derivative removes the H-bond donor, significantly lowering the melting point to the reported range.

Structural Characterization

Accurate identification relies on distinguishing the target from its hydrolyzed precursor.

Spectroscopic Signatures
  • Mass Spectrometry (LC-MS):

    • Ionization: ESI (+)

    • Parent Ion:

      
       281.03 
      
      
      
    • Isotope Pattern: Distinct 3:1 ratio for

      
       at 281/283.
      
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.25 (s, 1H, H-2 ): Highly deshielded singlet characteristic of the quinoline ring adjacent to the nitrogen and ester.
      
    • 
       8.45 (dd, 1H, H-7 ): Deshielded by the adjacent nitro group.
      
    • 
       8.10 (dd, 1H, H-5 ): Proximity to the 4-Cl group.
      
    • 
       7.80 (t, 1H, H-6 ): Aromatic triplet.
      
    • 
       4.50 (q, 2H, Ethyl 
      
      
      
      ): Quartet.
    • 
       1.45 (t, 3H, Ethyl 
      
      
      
      ): Triplet.

Synthesis & Purification Protocol

The synthesis typically proceeds via the Gould-Jacobs reaction followed by chlorination. The critical step detailed below is the chlorination of the 4-hydroxy intermediate.

Reaction Workflow Diagram

SynthesisWorkflow Start Precursor: Ethyl 4-hydroxy-8-nitro quinoline-3-carboxylate Reagent Reagent: POCl3 (5-10 equiv) Reflux (80-100°C) Start->Reagent Mix Inter Intermediate: Chlorinated Adduct Reagent->Inter 2-4 Hours Quench Quench: Pour onto Crushed Ice (Exothermic!) Inter->Quench Cool to 0°C Workup Workup: Neutralize (NaHCO3) Extract (DCM) Quench->Workup pH 7-8 Product Target: Ethyl 4-chloro-8-nitro quinoline-3-carboxylate Workup->Product Recrystallize

Figure 1: Chlorination workflow transforming the hydroxy-quinoline to the chloro-quinoline.

Detailed Experimental Protocol

Safety Warning: Phosphorus oxychloride (


) is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
  • Setup: In a dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, charge Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (1.0 eq, 5.0 g).

  • Activation: Add

    
      (8.0 eq, ~14 mL) carefully.
    
    • Optional: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Heat the mixture to 90–100 °C for 2–3 hours.

    • Monitoring: Check TLC (System: Hexane/EtOAc 7:3). The starting material (polar, stays at baseline) should disappear; the product (less polar) will move to

      
      .
      
  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. (Do not add water to the acid; add acid to the ice).

  • Isolation:

    • Neutralize the aqueous suspension with saturated

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Evaporate solvent. Recrystallize the residue from Ethanol or Ethyl Acetate/Hexane to yield pale yellow crystals.

Reactivity & Applications

The 4-chloro substituent is an excellent leaving group, activated by the electron-withdrawing nature of the quinoline nitrogen and the 3-carboxylate group.

Nucleophilic Aromatic Substitution ( ) Mechanism

The C4 position is highly electrophilic. Reaction with amines yields 4-aminoquinoline derivatives.

ReactivityMap Target Ethyl 4-chloro-8-nitro quinoline-3-carboxylate Prod_Amine 4-Amino Derivative (Kinase Inhibitor Scaffold) Target->Prod_Amine SnAr (displacement of Cl) Prod_Ether 4-Phenoxy Derivative Target->Prod_Ether SnAr (displacement of Cl) Prod_Red 8-Amino-4-chloro quinoline Target->Prod_Red Nitro Reduction (Selectivity required) Amine Primary Amines (R-NH2) Amine->Target Phenol Phenols (Ar-OH / K2CO3) Phenol->Target Reduction H2 / Pd-C or Fe/AcOH

Figure 2: Divergent synthesis pathways utilizing the 4-Cl and 8-NO2 functional handles.

Storage & Stability
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Hydrolysis Risk: Protect from moisture. The ethyl ester can hydrolyze to the carboxylic acid under strong basic conditions; the 4-Cl bond is stable to moisture but reactive toward nucleophiles.

References

  • Lead Sciences . This compound Product Page. Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 268963, Ethyl 4-chloroquinoline-3-carboxylate (Analog Reference). Retrieved from [1]

  • Royal Society of Chemistry . Synthesis of 8-hydroxyquinoline inhibitors (Methodology Reference). Retrieved from

  • Sigma-Aldrich . Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (Precursor Data). Retrieved from

Sources

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1] Its rigid, heterocyclic structure provides a versatile framework for molecular design. Within this class, this compound emerges as a particularly valuable synthetic intermediate. The strategic placement of its functional groups—a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 8-position, and an ethyl carboxylate at the 3-position—creates a molecule primed for diverse chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of this key building block.

Physicochemical and Structural Properties

This compound is a solid compound under standard conditions, with properties that make it a stable yet reactive component in organic synthesis.[2] A summary of its core identifiers is presented below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 131548-98-6[2]
Molecular Formula C₁₂H₉ClN₂O₄[2]
Molecular Weight 280.66 g/mol [2]
Appearance Solid[3]
Storage Sealed in a dry environment at 2-8°C[2]

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, analysis of closely related compounds, such as ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, reveals a generally planar quinoline ring system.[4] The presence of the nitro and carboxylate groups in the target molecule likely influences crystal packing through dipole-dipole interactions. Its solubility is expected to be highest in polar aprotic organic solvents like DMSO, DMF, and chlorinated solvents, owing to its polarity.

Spectroscopic Characterization

A thorough understanding of a molecule's spectroscopic profile is essential for reaction monitoring and quality control. Although experimental spectra are not widely published, a robust prediction can be made based on the analysis of its constituent functional groups and data from analogous substituted quinolines.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing effects of the chloro, nitro, and ethyl carboxylate groups significantly influence the chemical shifts of the quinoline core. The protons on the aromatic ring are expected to be deshielded, appearing in the downfield region of the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Rationale
H-2 ~9.1 ~152 Strongly deshielded by the adjacent nitrogen and the C4-Cl.
C-3 (Quaternary) - ~125 Site of the ethyl carboxylate group.
C-4 (Quaternary) - ~145 Attached to the electronegative chlorine atom.
H-5 ~8.4 ~124 Influenced by the peri-nitro group.
H-6 ~7.8 ~128 Standard aromatic region, coupled to H-5 and H-7.
H-7 ~8.0 ~122 Standard aromatic region, coupled to H-6 and H-5.
C-8 (Quaternary) - ~148 Site of the electron-withdrawing nitro group.
C-4a (Quaternary) - ~149 Bridgehead carbon.
C-8a (Quaternary) - ~138 Bridgehead carbon.
Ester -CH₂- ~4.5 (q) ~62 Methylene protons adjacent to the ester oxygen.
Ester -CH₃ ~1.4 (t) ~14 Terminal methyl group of the ethyl ester.

| Ester C=O | - | ~165 | Carbonyl carbon of the ester. |

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Referencing: Chemical shifts should be referenced internally to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum provides clear signatures for the key functional groups within the molecule.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1720-1735 C=O stretch Ethyl ester carbonyl
~1580-1610 C=C / C=N stretch Quinoline aromatic rings
~1520-1540 N-O asymmetric stretch Nitro group
~1340-1360 N-O symmetric stretch Nitro group
~1200-1300 C-O stretch Ester

| ~750-850 | C-Cl stretch | Aryl chloride |

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

  • Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion (M⁺): 280.66 (for C₁₂H₉³⁵ClN₂O₄) and 282.66 (for the ³⁷Cl isotope). The characteristic ~3:1 isotopic pattern for chlorine will be a key diagnostic feature.

  • Major Fragmentation Pathways: Key fragmentation events would include the loss of the ethoxy group (-45 Da) to form a stable acylium ion, followed by the loss of carbon monoxide (-28 Da).

Diagram: Predicted Mass Spectrometry Fragmentation

M [M]⁺˙ m/z = 280/282 F1 [M - OEt]⁺ m/z = 235/237 M->F1 - •OCH₂CH₃ (-45) F2 [M - OEt - CO]⁺ m/z = 207/209 F1->F2 - CO (-28)

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙.

Synthesis and Reactivity

The utility of this compound lies in its straightforward synthesis and its predictable, versatile reactivity.

Synthetic Strategy

A common and effective method for synthesizing the quinoline core is the Gould-Jacobs reaction. The precursor, Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be synthesized from 2-nitroaniline. Subsequent chlorination of the 4-oxo position yields the final product. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is standard for converting 4-quinolones to their 4-chloro counterparts.[8]

Diagram: Synthetic Workflow

cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A 2-Nitroaniline C Intermediate Adduct A->C B Diethyl (ethoxymethylene)malonate B->C D Ethyl 8-nitro-4-oxo-1,4-dihydro- quinoline-3-carboxylate C->D Thermal Cyclization E Ethyl 4-chloro-8-nitro- quinoline-3-carboxylate D->E POCl₃

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Synthesis

  • Part A: Synthesis of Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

    • Rationale: This step builds the core quinolone ring system via the Gould-Jacobs reaction.

    • Combine 2-nitroaniline and diethyl (ethoxymethylene)malonate in a suitable high-boiling solvent (e.g., Dowtherm A).

    • Heat the mixture to approximately 100-110°C to facilitate the initial condensation and elimination of ethanol.

    • After the initial reaction, increase the temperature to ~240-250°C to induce thermal cyclization.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with a non-polar solvent like hexane to remove residual high-boiling solvent. The product is Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[9]

  • Part B: Chlorination to this compound

    • Rationale: The 4-hydroxyl group (in its keto tautomer form) is converted to the much more reactive 4-chloro group, which is an excellent leaving group for nucleophilic substitution.

    • Suspend the product from Part A in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

    • Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Chemical Reactivity and Derivatization Potential

The molecule's three functional groups can be manipulated with high selectivity, making it a powerful platform for generating chemical libraries.

  • Nucleophilic Aromatic Substitution (SₙAr) at C4: The C4-Cl bond is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the C8-nitro group. This is the most common and synthetically valuable reaction for this compound. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse 4-substituted quinolines.[10]

  • Reduction of the Nitro Group: The C8-nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). The resulting 8-aminoquinoline derivative is a valuable intermediate for further functionalization, such as diazotization or acylation.

  • Modification of the Ester Group: The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The acid can then be coupled with amines to form amides. Alternatively, the ester can undergo transesterification or be reduced to a primary alcohol.

Diagram: Key Reactivity Pathways

Start Ethyl 4-chloro-8-nitro- quinoline-3-carboxylate P1 4-Amino Substituted (SₙAr Product) Start->P1 R-NH₂ P2 8-Amino Derivative (Nitro Reduction) Start->P2 [H] (e.g., SnCl₂) P3 Carboxylic Acid (Ester Hydrolysis) Start->P3 H₃O⁺ / OH⁻

Caption: Major sites of chemical reactivity.

Potential Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile scaffold for building more complex molecules. The quinoline core is a privileged structure found in numerous FDA-approved drugs, particularly antimalarials (e.g., chloroquine) and antibacterials (fluoroquinolones).[1][11]

The ability to easily introduce diversity at the C4 position via SₙAr reactions makes this compound ideal for generating libraries of novel compounds for high-throughput screening. The subsequent modification of the nitro and ester groups allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, which are critical in the drug discovery process. Research programs targeting infectious diseases, oncology, and inflammatory conditions could leverage this building block to explore new chemical space and develop novel therapeutic agents.[12]

Conclusion

This compound is a high-value synthetic intermediate characterized by its distinct and predictable chemical properties. Its well-defined spectroscopic signature allows for straightforward characterization, while its strategic functionalization provides multiple handles for selective chemical modification. For researchers in medicinal chemistry and organic synthesis, this molecule represents a powerful and efficient entry point to novel libraries of quinoline-based compounds with significant potential for the discovery of new therapeutic agents.

References

  • Fun, H. K., et al. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o566–o567. Available at: [Link]

  • Google Patents. (1989). U.S. Patent No. 4,822,801.
  • PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • PubChem. (n.d.). Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4477. Available at: [Link]

  • Lead Sciences. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2014). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

  • Google Patents. (2018). CN108164591A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

  • ACS Publications. (1998). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 63(22), 7792–7801. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available at: [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. Available at: [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 116-133. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4866. Available at: [Link]

Sources

The Ascendant Trajectory of 4-Chloro-8-Nitroquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold remains a cornerstone in the edifice of medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. Within this privileged heterocyclic family, the 4-chloro-8-nitroquinoline core has emerged as a particularly compelling starting point for the design of novel therapeutic agents. The strategic placement of a reactive chloro group at the 4-position and a potent electron-withdrawing nitro group at the 8-position imbues this scaffold with unique electronic properties and a versatile chemical handle for derivatization. This technical guide provides an in-depth literature review of 4-chloro-8-nitroquinoline derivatives, navigating through their synthesis, exploring their burgeoning biological applications with a focus on anticancer activities, and dissecting their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation quinoline-based therapeutics.

Introduction: The Strategic Imperative of the 4-Chloro-8-Nitroquinoline Scaffold

Quinoline and its derivatives are ubiquitous in both natural products and synthetic pharmaceuticals, exhibiting a remarkable range of biological activities including anticancer, antimalarial, antibacterial, and antifungal properties. The sustained interest in this bicyclic heterocycle stems from its ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways. The 4-chloro-8-nitroquinoline scaffold represents a synthetically attractive and biologically promising platform for several reasons:

  • The 4-Chloro Substituent: This group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a diverse array of functional groups at this position, enabling the systematic exploration of the chemical space and the fine-tuning of biological activity.

  • The 8-Nitro Substituent: The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the quinoline ring system. This can enhance the molecule's interaction with biological targets and is a common feature in compounds with potent antimicrobial and anticancer activities.

  • Synergistic Potential: The combination of these two substituents creates a unique electronic and steric environment, offering the potential for synergistic effects on biological activity that may not be achievable with either substituent alone.

This guide will delve into the methodologies for constructing this core and its derivatives, present a critical analysis of their documented biological effects, and offer insights into the rational design of more potent and selective agents.

Synthesis Methodologies: Constructing the Core and Its Analogs

The synthesis of 4-chloro-8-nitroquinoline and its derivatives can be approached through several strategic pathways, often involving the initial construction of a substituted quinoline ring followed by chlorination and nitration, or by building the scaffold from appropriately substituted precursors.

Synthesis of the 4-Chloro-8-Nitroquinoline Scaffold

While a direct, one-pot synthesis of 4-chloro-8-nitroquinoline is not prominently described, a logical and adaptable approach can be extrapolated from established quinoline syntheses, such as the Skraup synthesis. A plausible synthetic route, based on the synthesis of similarly substituted quinolines, is outlined below. The Skraup synthesis is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Conceptual Experimental Protocol: Synthesis of 6-Chloro-8-Nitroquinoline (Adaptable for 4-Chloro-8-Nitroquinoline)

This protocol for 6-chloro-8-nitroquinoline can be conceptually adapted by starting with an appropriately substituted aniline to yield the 4-chloro-8-nitroquinoline core[1].

  • Reaction Setup: A mixture of p-chloroaniline (as a starting point for the 6-chloro derivative), arsenic acid (as an oxidizing agent), and glycerol is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise to the mixture while maintaining a specific temperature range (e.g., 117-119°C). This step is highly exothermic and requires careful control.

  • Heating and Reaction Completion: After the addition of sulfuric acid, the reaction mixture is heated at a controlled temperature for several hours to ensure the completion of the cyclization and oxidation steps.

  • Work-up and Isolation: The reaction mixture is cooled, diluted with water, and then neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude 6-methoxy-8-nitroquinoline is then purified by recrystallization from a suitable solvent, such as chloroform[1].

A similar strategy could be envisioned for 4-chloro-8-nitroquinoline, potentially starting from an aniline precursor that would lead to the desired substitution pattern.

Derivatization of the 4-Chloro-8-Nitroquinoline Scaffold

The true potential of the 4-chloro-8-nitroquinoline scaffold lies in its derivatization. The 4-chloro position is particularly amenable to nucleophilic aromatic substitution, allowing for the introduction of various side chains. A notable example is the synthesis of acylhydrazone derivatives, which have shown promising anticancer activity.

Experimental Protocol: Synthesis of 4-Chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde Acylhydrazone Derivatives

This protocol details the synthesis of a series of biologically active acylhydrazone derivatives starting from a 4-chloro-8-nitroquinoline precursor.

  • Synthesis of the Carbaldehyde Precursor: The synthesis begins with the preparation of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde.

  • Condensation Reaction: The carbaldehyde precursor is then reacted with various acylhydrazides in a suitable solvent (e.g., ethanol) under reflux conditions.

  • Product Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration, washed, and purified by recrystallization.

experimental_workflow start 4-Chloro-8-nitro-1,2-dihydroquinoline- 3-carbaldehyde reaction Condensation Reaction (Ethanol, Reflux) start->reaction acylhydrazide Acylhydrazide (R-CONHNH2) acylhydrazide->reaction product Acylhydrazone Derivative reaction->product purification Recrystallization product->purification final_product Purified Acylhydrazone Derivative purification->final_product

Caption: Synthetic workflow for acylhydrazone derivatives.

Biological Activities: A Focus on Anticancer Potential

The 4-chloro-8-nitroquinoline scaffold has primarily been explored for its anticancer properties. The presence of both the chloro and nitro groups appears to be crucial for this activity, likely through a combination of mechanisms including the induction of apoptosis and the generation of reactive oxygen species.

Anticancer Activity

Recent studies have highlighted the significant antiproliferative activity of 4-chloro-8-nitroquinoline derivatives against various cancer cell lines.

Acylhydrazone Derivatives of 4-Chloro-8-Nitroquinoline:

A series of novel acylhydrazone derivatives of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde have been synthesized and evaluated for their anticancer activity against human cervical cancer (HeLa) cell lines.

  • Cytotoxicity: One of the most potent compounds in this series demonstrated an IC50 value of 18.8 μM against HeLa cells.

  • Mechanism of Action: Further mechanistic studies revealed that this compound induces apoptosis at its IC50 concentration, suggesting its potential as an apoptosis-inducing anticancer agent.

Comparative Cytotoxicity of Related Quinolines:

To provide a broader context, the cytotoxicities of other structurally related nitro- and chloro-substituted quinolines are presented in the table below. Notably, 8-hydroxy-5-nitroquinoline (Nitroxoline) has shown significant cytotoxicity against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Acylhydrazone Derivative 7HeLa18.8
8-Hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)0.438[2]
5,7-Dichloro-8-quinolinol (CCQ)Raji (B-cell lymphoma)>1[2]
8-Hydroxyquinoline (8HQ)Raji (B-cell lymphoma)~2.5[2]
ClioquinolRaji (B-cell lymphoma)~4[2]

Putative Anticancer Mechanism:

The anticancer activity of these compounds is believed to be multifactorial. The nitro group can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. Furthermore, some quinoline derivatives are known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. For instance, 8-hydroxy-5-nitroquinoline's cytotoxicity is enhanced by copper and is associated with an increase in intracellular ROS[2].

anticancer_mechanism compound 4-Chloro-8-Nitroquinoline Derivative ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros apoptosis Apoptosis ros->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Putative mechanism of anticancer action.

Potential Antimicrobial and Antifungal Activities

While specific studies on the antimicrobial and antifungal activities of 4-chloro-8-nitroquinoline derivatives are limited, the broader class of quinolines is well-known for these properties[3]. The structural similarity to known antimicrobial agents like nitroxoline (8-hydroxy-5-nitroquinoline) suggests that this class of compounds warrants investigation for its potential to combat bacterial and fungal pathogens[2][4]. The presence of the nitro group, a known pharmacophore in antimicrobial drugs, further supports this hypothesis.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic modification of the 4-chloro-8-nitroquinoline scaffold has provided valuable insights into the structural features that govern its biological activity.

  • Importance of the 4-Position: The ability to easily substitute the chloro group at the 4-position is a key advantage for SAR studies. The introduction of different side chains, such as the acylhydrazone moiety, has been shown to significantly impact anticancer potency. The nature of the substituent on the acylhydrazide portion of these derivatives can be further varied to optimize activity.

  • Role of the 8-Nitro Group: The 8-nitro group is a critical contributor to the biological activity. Its strong electron-withdrawing nature is believed to enhance the compound's ability to interact with biological targets. Comparative studies with analogs lacking the nitro group would be instrumental in definitively quantifying its contribution.

  • Influence of Other Substituents: The addition of other substituents to the quinoline ring can further modulate the activity. For example, the synthesis of a 4-methyl-5-chloro-6-methoxy-8-nitroquinoline highlights the potential for multi-substituted analogs with potentially enhanced or altered biological profiles[5].

Future Perspectives and Conclusion

The 4-chloro-8-nitroquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the promising anticancer activity of its derivatives make it an attractive target for further investigation. Future research efforts should focus on:

  • Expansion of the Derivative Library: A systematic exploration of a wider range of substituents at the 4-position is warranted to build a more comprehensive SAR profile.

  • Broader Biological Screening: In addition to anticancer activity, these derivatives should be screened against a panel of bacterial and fungal pathogens to explore their potential as antimicrobial agents.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective compounds. This includes identifying the specific cellular pathways affected and the key proteins with which these compounds interact.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

References

  • PrepChem. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available from: [Link].

  • Summers, K. L., et al. (2015). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Drug Design, Development and Therapy, 9, 2033–2047. Available from: [Link].

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link].

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. Available from: [Link].

  • Patel, D. J., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000252. Available from: [Link].

  • Summers, K. L., et al. (2015). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF. Available from: [Link].

  • Prachayasittikul, V., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available from: [Link].

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Available from: [Link].

  • Kumar, A., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100169. Available from: [Link].

  • Google Patents. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Dos Santos, A. L. S., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 8(10), 1052. Available from: [Link].

  • ResearchGate. The anticancer IC50 values of synthesized compounds. Available from: [Link].

  • ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Available from: [Link].

  • Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(52), 32896-32907. Available from: [Link].

  • ResearchGate. Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. Available from: [Link].

  • Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link].

  • Quora. How might one synthesis 4-chloro quinoline? Available from: [Link].

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link].

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar. Available from: [Link].

  • Wei, L., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(12), 7341-7348. Available from: [Link].

Sources

Methodological & Application

Application Note: Recrystallization & Purification of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

[1]

Abstract & Scope

This application note details the purification of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate , a critical scaffold in the synthesis of antiviral and antibacterial agents.[1] The 4-chloro group serves as a versatile handle for subsequent nucleophilic aromatic substitution (

11

This guide provides a robust recrystallization protocol designed to maximize purity (>98% HPLC) while minimizing hydrolytic degradation. It targets researchers transitioning from milligram-scale synthesis to gram-scale process optimization.[1]

Physicochemical Basis of Purification[1]

Understanding the molecular behavior of the target versus its impurities is vital for designing a self-validating protocol.[1]

The Impurity Profile

The crude material, typically generated via chlorination of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate using phosphorus oxychloride (

12
Impurity TypeOriginSolubility CharacteristicsRemoval Strategy
Phosphoric Acid Species Byproducts of

hydrolysis
Water-soluble; acidicAqueous Bicarbonate Wash
Starting Material (4-OH) Incomplete reaction or hydrolysisHigh MP (>250°C); Poor solubility in non-polar solventsHot filtration (insoluble in DCM/EtOAc)
Tarry Oligomers Thermal degradationVariable; often non-polarActivated Carbon / Recrystallization
Solubility Logic

The target molecule contains a nitro group (polar), an ester (moderately polar), and a chloro-heterocycle (lipophilic).[1]

  • Water: Insoluble (Critical for quenching

    
    ).[1]
    
  • Ethanol: Sparingly soluble cold; soluble hot.[1][3][4] (Primary candidate).

  • Ethyl Acetate: Soluble.[1][3][4]

  • Hexanes: Insoluble.[1]

Expert Insight: While ethanol is the standard solvent for quinolines, the 4-chloro substituent is susceptible to solvolysis (ethanolysis) at high temperatures over prolonged periods.[1] Anhydrous Acetonitrile (MeCN) or Ethyl Acetate/Hexane systems are often safer for strictly non-protic purification, but rapid recrystallization from Ethanol remains the industrial standard due to better impurity rejection.[1]

Pre-Protocol: The "Workup" (Critical Pre-requisite)

Recrystallization cannot fix a poor workup.[1] The crude solid must be free of acidic phosphorus residues before heating.[1]

Workflow Diagram: Synthesis to Crude

WorkupFlowRxnReaction Mixture(Target + POCl3)QuenchQuench ontoCrushed IceRxn->QuenchSlow additionNeutralizeNeutralize(Sat. NaHCO3, pH 7-8)Quench->NeutralizeStir 30 minFilterFiltration &Water WashNeutralize->FilterCollect precipitateDryVacuum Dry(Remove Water)Filter->Dry< 50°CCrudeCrude Solid(Ready for Recryst)Dry->Crude

Figure 1: Critical workup steps to ensure the crude material is acid-free. Residual acid catalyzes hydrolysis during the heating steps of recrystallization.[1]

Detailed Recrystallization Protocol

Target Purity: >98% Typical Yield: 85-90% (from crude)[1]

Materials Required[4][5][6][7][8][9][10][11][12]
  • Solvent A: Ethanol (Absolute) OR Acetonitrile (HPLC Grade).[1]

  • Anti-solvent: Hexanes (if using Ethyl Acetate method).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.[1]

Step-by-Step Methodology
Method A: The Ethanol Process (Standard)

Best for general purification where trace hydrolysis (<0.5%) is acceptable.[1]

  • Preparation: Place the dried crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add Ethanol (approx. 5-7 mL per gram of solid).

  • Heating: Attach a reflux condenser. Heat the mixture to boiling (

    
    ) with stirring.
    
    • Checkpoint: If the solution is not clear after 5 minutes of reflux, add more ethanol in 1 mL increments.

    • Filtration Note: If a fine yellow powder remains insoluble while the bulk dissolves, this is likely unreacted 4-hydroxy starting material.[1] Perform a hot filtration immediately to remove it.[1]

  • Crystallization: Remove the heat source.[1] Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystal growth).[1]

    • Optional: Once at room temperature, cool further in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (

    
     mL).
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours. Do not exceed 
    
    
    to prevent thermal degradation.
Method B: The Ethyl Acetate/Hexane Process (High Stability)

Best for high-value batches where hydrolysis must be strictly avoided.[1]

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate.

  • Precipitation: Remove from heat. While still warm, add Hexanes dropwise until a persistent turbidity (cloudiness) is observed.[1][5]

  • Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.[1]

  • Cooling: Allow to stand undisturbed at room temperature. Needle-like crystals should form.

Characterization & Validation

A successful purification is validated by the following metrics.

TechniqueObservationInterpretation
HPLC (UV 254nm) Single peak >98% areaSuccessful purification.[1]
1H NMR (

)
Absence of broad singlet >11 ppmConfirms removal of 4-OH starting material.[1]
Melting Point Sharp range (e.g., 100-105°C*)Note: 4-chloro derivatives usually melt lower than their 4-hydroxy precursors (>250°C).[1]
Appearance Pale yellow/off-white needlesDark orange/brown indicates oxidation or oligomers.[1]

Decision Tree: Troubleshooting

TroubleshootingStartAnalyze CrystalsCheckMPCheck Melting PointStart->CheckMPLowMPMP Wide/LowCheckMP->LowMPImpureHighMPMP > 200°CCheckMP->HighMP4-OH ContaminationCorrectMPSharp MPCheckMP->CorrectMPPureAction1Recrystallize again(Solvent trapped?)LowMP->Action1Action2Contains Starting Material(Hot Filter next time)HighMP->Action2Action3Proceed to SynthesisCorrectMP->Action3

Figure 2: Logic flow for assessing crystal quality based on thermal properties.

Safety & Handling

  • Skin Sensitizer: 4-chloroquinolines are potent sensitizers.[1] Always wear nitrile gloves and long sleeves.[1]

  • Lachrymator Potential: Some halogenated quinolines can be irritating to eyes.[1] Handle in a fume hood.

  • Reactivity: Avoid contact with strong bases (hydroxide, amines) unless intended, as this will displace the chloride.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 734639, Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Precursor).[1] Retrieved from [Link][1]

  • Google Patents. Process for the preparation of 4-chloroquinolines (US4277607A).[1] Retrieved from

The Versatile Scaffold: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed.[1] Its rigid, bicyclic aromatic system provides a unique three-dimensional arrangement for substituent groups to interact with biological targets. Within this important class of heterocycles, Ethyl 4-chloro-8-nitroquinoline-3-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of its synthesis, reactivity, and diverse applications in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound

The utility of this compound as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The ester at the 3-position offers a handle for modification or can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in drug design.[2] The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents.[3] Furthermore, the nitro group at the 8-position can be reduced to an amine, providing another point for diversification and modulation of the molecule's electronic and steric properties. This trifecta of reactive sites makes it a powerful building block for creating libraries of compounds for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold

The preparation of this compound is typically achieved through a two-step process starting from the corresponding 4-hydroxyquinoline derivative. The general approach is analogous to the synthesis of similar 4-chloroquinolines.[4]

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate

This initial step involves a cyclization reaction to form the quinoline core. A common method is the Gould-Jacobs reaction.[5]

Materials:

  • 2-Nitroaniline

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 2-nitroaniline and diethyl (ethoxymethylene)malonate in ethanol is heated at reflux for 2-4 hours.

  • The solvent is removed under reduced pressure to yield the intermediate, diethyl 2-(((2-nitrophenyl)amino)methylene)malonate.

  • The intermediate is added portion-wise to preheated diphenyl ether at 240-250 °C.

  • The reaction mixture is maintained at this temperature for 30-60 minutes, during which cyclization occurs.

  • After cooling, the reaction mixture is diluted with petroleum ether or hexane to precipitate the product.

  • The crude product is collected by filtration, washed with petroleum ether, and recrystallized from a suitable solvent like ethanol or acetic acid to afford pure Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate.

Protocol 2: Chlorination to this compound

The conversion of the 4-hydroxy group to a chloro group is a crucial step to activate the scaffold for subsequent nucleophilic substitution reactions.

Materials:

  • Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred suspension of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate in dichloromethane, a catalytic amount of N,N-dimethylformamide is added.

  • Phosphorus oxychloride (2-3 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then heated at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured cautiously onto crushed ice.

  • The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Key Applications in Medicinal Chemistry

The strategic placement of reactive functional groups on the this compound scaffold allows for its elaboration into a diverse range of biologically active molecules.

Development of Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of anticancer drugs.[6] The 4-position of the quinoline ring can be functionalized with various amine-containing fragments that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.[7][8]

Workflow for Kinase Inhibitor Synthesis:

G A This compound B Nucleophilic Aromatic Substitution (Primary/Secondary Amine, R-NHR') A->B Step 1 C Ester Hydrolysis (LiOH or NaOH) B->C Step 2a E Reduction of Nitro Group (Fe/HCl or SnCl2) B->E Step 2b D Amide Coupling (Amine, Coupling Agent) C->D Step 3a G Final Kinase Inhibitor Candidate D->G F Sulfonamide/Amide Formation E->F Step 3b F->G

Caption: Synthetic workflow for kinase inhibitors.

Protocol 3: Synthesis of a 4-Anilino-8-aminoquinoline-3-carboxamide Derivative

This protocol exemplifies the derivatization of the core scaffold into a potential kinase inhibitor.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water

  • Ammonia solution

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Desired amine for amide coupling

Procedure:

  • Nucleophilic Substitution: A mixture of this compound, the substituted aniline (1.2 eq), and DIPEA (2 eq) in n-butanol is heated at 100-120 °C for 12-16 hours. After cooling, the precipitated product, Ethyl 4-(substituted anilino)-8-nitroquinoline-3-carboxylate, is collected by filtration.

  • Nitro Group Reduction: The product from the previous step is suspended in a mixture of ethanol and water. Iron powder (5 eq) and ammonium chloride (1 eq) are added, and the mixture is heated at reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the hot mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine, dried, and concentrated to give Ethyl 4-(substituted anilino)-8-aminoquinoline-3-carboxylate.

  • Ester Hydrolysis & Amide Coupling: The ethyl ester is hydrolyzed using aqueous lithium hydroxide in a THF/methanol mixture. The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents like EDC and HOBt in DMF to yield the final 4-(substituted anilino)-8-aminoquinoline-3-carboxamide derivative.

Synthesis of Anti-infective Agents

The 8-aminoquinoline scaffold is historically significant in the development of antimalarial drugs like primaquine.[3] The derivatization of this compound provides a route to novel 8-aminoquinoline analogues with potential broad-spectrum anti-infective properties.

Table 1: Exemplary Biological Activities of Quinoline Derivatives

Compound ClassTarget Organism/Cell LineBiological ActivityReference
4-AnilinoquinolinesVarious Cancer Cell LinesKinase Inhibition (e.g., EGFR, VEGFR)[9]
8-AminoquinolinesPlasmodium falciparumAntimalarial[3]
FluoroquinolonesBacteriaDNA Gyrase/Topoisomerase IV Inhibition[10]
8-HydroxyquinolinesVarious Pathogens/CellsMetal Chelating, Anticancer, Antimicrobial[11]

Structural-Activity Relationship (SAR) Insights

The modular synthesis enabled by the this compound scaffold is highly amenable to systematic SAR studies.

Key Structural Modifications and Their Potential Impact:

  • 4-Position: Variation of the nucleophile introduced at this position directly influences the interaction with the target protein. For kinase inhibitors, different anilines or other aromatic amines can be explored to optimize binding in the hinge region.

  • 8-Position: The amino group, obtained after nitro reduction, can be acylated, sulfonated, or alkylated to probe the surrounding pocket and influence physicochemical properties like solubility and cell permeability.

  • 3-Position: The ethyl carboxylate can be converted to a variety of amides or other functional groups to introduce additional interaction points or to modulate the overall properties of the molecule.

Logical Relationship of Scaffold to Biological Activity:

SAR cluster_mods Chemical Modifications cluster_props Molecular Properties cluster_bio Biological Outcomes Scaffold This compound 4-Chloro 8-Nitro 3-Ester Mod4 Nucleophilic Substitution at C4 Scaffold:c4->Mod4 Mod8 Reduction of NO2 & Derivatization at C8 Scaffold:n8->Mod8 Mod3 Modification of Ester at C3 Scaffold:e3->Mod3 Props Physicochemical Properties Solubility Lipophilicity pKa Mod4->Props Mod8->Props Mod3->Props Bio Biological Activity Target Affinity Selectivity ADME Properties Props->Bio

Caption: Structure-Activity Relationship (SAR) logic.

Conclusion

This compound represents a highly valuable and strategically functionalized starting material for the synthesis of diverse compound libraries in medicinal chemistry. Its predictable reactivity at three key positions allows for the systematic exploration of chemical space and the optimization of lead compounds. The protocols and workflows outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile scaffold in the quest for novel therapeutics, particularly in the areas of oncology and infectious diseases.

References

  • Betti, C., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Patel, K. N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Pop, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 744-748.
  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Sun, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Tarek, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Omega. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available at: [Link]

  • Wube, A., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules. Available at: [Link]

  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Yelekci, K., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]

  • Zhang, D., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Zięba, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]

  • Zvarec, O., et al. (2017). Design, synthesis and biological evaluation of novel quinoline-based inhibitors of human dihydroorotate dehydrogenase. European Journal of Medicinal Chemistry. Available at: [Link]

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Derivatization of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Architectures for Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Executive Summary: The Scaffold of Opportunity

This compound (ECNQ) represents a "privileged structure" in medicinal chemistry, offering a rare convergence of three distinct reactive handles within a compact bicyclic framework.[1] Unlike mono-functionalized quinolines, ECNQ allows for orthogonal derivatization :

  • C4-Position (The Electrophilic Warhead): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive electron-withdrawal of the C3-ester and C8-nitro groups.[1]
    
  • C3-Position (The Cyclization Anchor): An ester moiety capable of hydrazinolysis or condensation, often serving as the "closing" partner in forming tricyclic fused systems (e.g., pyrazoloquinolines).

  • C8-Position (The Latent Pharmacophore): A nitro group serving as a masked aniline, essential for accessing 8-aminoquinoline antimalarial space (Primaquine/Tafenoquine analogs) or metal-chelating motifs.[1]

This guide details three validated protocols to exploit these nodes, moving from simple substitution to complex tricyclic cascade reactions.

Structural Analysis & Reactivity Map

Before initiating synthesis, understanding the electronic landscape is critical for regiocontrol.

  • LUMO Localization: Density Functional Theory (DFT) models of analogous 4-chloro-3-nitroquinolines consistently show the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is highest at C4 .[1] This dictates that nucleophiles will attack C4 before interacting with the C3-ester or reducing the C8-nitro group.[1]

  • The "Soft" Spot: The C4-Cl bond is labile.[1] Hydrolysis back to the 4-hydroxy (4-oxo) species is a common side reaction if moisture is present.[1] All reactions must be run under anhydrous conditions.

Detailed Experimental Protocols

Protocol A: C4-Amination via (The Gateway Reaction)

Target: Synthesis of 4-amino-8-nitroquinoline-3-carboxylates.[1]

Rationale: This is the primary entry point for diversity.[1] The 8-nitro group enhances the electrophilicity of C4, allowing substitution under milder conditions than un-nitrated quinolines.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 eq) (e.g., Morpholine, Benzylamine)

  • Base:

    
     or DIPEA (1.5 eq) to scavenge HCl.[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of ECNQ in 10 mL of anhydrous DCM under an Argon atmosphere. The solution typically appears pale yellow.[1]

  • Addition: Cool to 0°C. Add the base followed by the dropwise addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3).[1] The starting material (

      
      ) will disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Dilute with DCM (20 mL), wash with water (2 x 15 mL) and Brine (15 mL). Dry over

    
    .[1]
    
  • Purification: Recrystallization from Ethanol is usually sufficient.[1] If oil persists, flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Self-Validation Check:

  • 1H NMR: The disappearance of the quinoline C2-H singlet shift (typically ~9.2 ppm in the chloro-SM) and the appearance of a new signal (often slightly upfield) confirms substitution.[1]

  • Visual: A color change from pale yellow to deep orange/red often accompanies the formation of the amino-nitro push-pull system.[1]

Protocol B: The Hydrazine Cascade (Tricyclic Synthesis)

Target: Synthesis of 8-nitro-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-ones.[1][2]

Rationale: Hydrazine acts as a binucleophile.[1] It first displaces the C4-chloride (


) and then intramolecularly attacks the C3-ester, ejecting ethanol to form a fused pyrazole ring.[1] This "one-pot" cascade creates a rigid tricyclic core.[1]

Materials:

  • Substrate: ECNQ (1.0 eq)[1]

  • Reagent: Hydrazine Hydrate (80% or 98%) (2.5 eq)[1]

  • Solvent: Absolute Ethanol.[1]

Step-by-Step Methodology:

  • Setup: Suspend 1.0 mmol ECNQ in 15 mL Ethanol.

  • Initiation: Add Hydrazine Hydrate dropwise at RT. An immediate color change (often red) indicates the intermediate 4-hydrazino species formation.[1]

  • Cyclization: Heat the mixture to reflux (80°C) for 3–6 hours.

  • Precipitation: The product usually precipitates from the hot solution as a solid (often yellow/orange).[1]

  • Isolation: Cool to RT. Filter the solid.[1] Wash copiously with cold ethanol and diethyl ether.[1]

Critical Note: If the reaction is stopped early (RT), you may isolate the 4-hydrazino intermediate . Reflux is required to drive the ring closure.[1]

Protocol C: Chemoselective C8-Nitro Reduction

Target: Ethyl 4-chloro-8-aminoquinoline-3-carboxylate.[1]

Rationale: Reducing the nitro group while retaining the reactive 4-chloro substituent is challenging but valuable.[1] It allows for subsequent


 reactions with the 8-amino group already in place (e.g., for metal chelation designs).[1] Standard 

often causes hydrodehalogenation (removing the Cl).[1]

Recommended Method: Stannous Chloride (


) Reduction.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol ECNQ in 20 mL Ethyl Acetate or Ethanol.

  • Reagent Prep: Add

    
     (5.0 eq).
    
  • Reaction: Heat to 70°C for 2–4 hours.

    • Caution: Do not reflux vigorously for extended periods to avoid ester hydrolysis.[1]

  • Workup (Critical): Cool. Pour into ice water. Neutralize with saturated

    
     until pH 8. A thick tin salt precipitate will form.[1]
    
  • Filtration: Filter through a Celite pad to remove tin salts.[1] Wash the pad with EtOAc.[1]

  • Extraction: Separate the organic layer, dry, and concentrate.[3][4]

Data Summary & Validation Markers

Derivative TypeReaction SiteKey ReagentDiagnostic 1H NMR SignalExpected Yield
4-Amino C4 (

)
Primary AmineNew NH signal (broad, ~6-8 ppm)85-95%
Pyrazolo-quinoline C4 + C3HydrazineLoss of Ethyl ester (

) signals
70-85%
8-Amino C8 (Reduction)

Upfield shift of C7-H; Broad

(~4-5 ppm)
60-75%

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ECNQ_Derivatization ECNQ Ethyl 4-chloro-8-nitro quinoline-3-carboxylate (Core Scaffold) Amino 4-Amino Derivative (SNAr Product) ECNQ->Amino R-NH2, Base (SNAr @ C4) Hydrazino 4-Hydrazino Intermediate ECNQ->Hydrazino NH2NH2 (1 eq) RT Amino8 8-Amino-4-chloro quinoline ECNQ->Amino8 SnCl2, 70°C (Selective Reduction) Tricyclic Pyrazolo[4,3-c]quinoline (Fused System) Hydrazino->Tricyclic Reflux, -EtOH (Cyclization)

Figure 1: Divergent synthetic pathways for ECNQ. The "Red Route" indicates the cascade cyclization to fused heterocycles.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3761179, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate (Analogous Reactivity). Retrieved from [Link]

  • El-Atawy, M. A., et al. (2025).[5] Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Retrieved from [Link](Validating SNAr conditions on nitrogen heterocycles).

  • Nemez, D. B., et al. (2023).[3] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry.[1] Retrieved from [Link](Protocol for amino-substitution on chloroquinolines).

  • Al-Mulla, A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2085-2095. Retrieved from [Link](Mechanistic insight into ester/hydrazine cyclization cascades).

  • Li, H., et al. (2008). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry. Retrieved from [Link](SAR data on C8-functionalized quinolines).

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate. Low yield is a common but surmountable issue in multi-step aromatic synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve the underlying problems in your reaction sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is disappointingly low. Where should I start my investigation?

The synthesis of this compound is a multi-step process. A low final yield is typically a cumulative effect of inefficiencies at each stage. The most logical approach is to analyze the synthesis sequentially. The probable synthetic route involves two key transformations: a Gould-Jacobs cyclization to form the 4-hydroxyquinoline core, followed by a chlorination step.

Troubleshooting Workflow:

G cluster_cyclization Cyclization Troubleshooting cluster_chlorination Chlorination Troubleshooting start Low Final Yield check_cyclization Step 1: Analyze Gould-Jacobs Cyclization (Formation of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate) start->check_cyclization check_chlorination Step 2: Analyze Chlorination (Conversion to this compound) check_cyclization->check_chlorination If cyclization yield is good, proceed to next step. c_incomplete Incomplete Reaction? check_cyclization->c_incomplete check_purity Step 3: Assess Purification & Workup check_chlorination->check_purity If chlorination yield is good, check final steps. cl_incomplete Incomplete Conversion? check_chlorination->cl_incomplete success Yield Optimized check_purity->success c_side_products Side Products/Tar? c_incomplete->c_side_products No c_solution Increase Temp/Time Check Starting Material Purity c_incomplete->c_solution Yes cl_degradation Product Degradation? cl_incomplete->cl_degradation No cl_solution Increase POCl₃ Equivalents/Time Control Temperature Carefully cl_incomplete->cl_solution Yes

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Begin by isolating and characterizing the intermediate product after the first step. If the yield of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate is low, focus your efforts there before proceeding.

Q2: The initial Gould-Jacobs cyclization to form the quinolone ring is inefficient. What are the common causes?

The Gould-Jacobs reaction is a thermal cyclization that can be sensitive to several factors, especially when using a deactivated aniline like 2-nitroaniline.[1][2][3]

A. Incomplete Cyclization:

  • Causality: The intramolecular electrophilic aromatic substitution (the ring-closing step) is slow due to the powerful electron-withdrawing effect of the nitro group on the aniline ring. High activation energy is required to overcome this deactivation.

  • Solution: The reaction requires high temperatures, typically in the range of 240-260°C.[1] Ensure your high-boiling solvent (like Dowtherm A or diphenyl ether) is maintaining a stable, high temperature. Microwave synthesis can be an effective alternative for achieving the necessary temperatures and reducing reaction times.[1]

B. Side Reactions and Tar Formation:

  • Causality: At the high temperatures required for cyclization, the starting materials and intermediates can polymerize or decompose, leading to the formation of tar.[4] This is a common issue in many classical quinoline syntheses like the Skraup reaction.[4]

  • Solution:

    • Controlled Heating: Increase the temperature of the reaction mixture gradually to the target.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at high temperatures.

    • Purity of Reactants: Ensure your 2-nitroaniline and diethyl ethoxymethylenemalonate (DEEM) are pure. Impurities can act as catalysts for polymerization.

C. Incorrect Intermediate Formation:

  • Causality: The initial reaction between the aniline and DEEM should form the anilinomethylenemalonate intermediate. If this step is not complete before high-temperature cyclization, side reactions can occur.

  • Solution: Consider a two-stage heating profile. First, heat the aniline and DEEM at a lower temperature (e.g., 100-120°C) to form the intermediate, potentially removing the ethanol byproduct. Then, raise the temperature to >250°C for the cyclization.

ParameterStandard ConditionOptimized Condition for Deactivated AnilinesRationale
Temperature 220-240°C250-260°C (or Microwave up to 300°C)Overcomes the high activation energy from the electron-withdrawing nitro group.[1]
Reaction Time 1-2 hours20-45 minutesShorter times at higher temperatures can minimize degradation product formation.[1]
Atmosphere AirInert (N₂ or Ar)Prevents oxidation of aniline and intermediates at high temperatures.
Q3: I'm seeing incomplete conversion during the chlorination of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate with POCl₃. How can I drive the reaction to completion?

The conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloroquinoline using phosphorus oxychloride (POCl₃) is a standard procedure but can be sluggish.

A. Insufficient Reagent or Reactivity:

  • Causality: The 4-quinolone oxygen is a poor leaving group. It must be activated by POCl₃ to form a phosphate ester intermediate, which is then displaced by a chloride ion. This process may require stoichiometric or even excess POCl₃ to proceed efficiently.

  • Solution:

    • Increase Equivalents: Use a larger excess of POCl₃. It can often serve as both the reagent and the solvent. A 5 to 10-fold volumetric excess is common.[5]

    • Add a Catalyst: In some cases, a catalytic amount of a tertiary amine like N,N-dimethylaniline or pyridine can accelerate the reaction. These bases can facilitate the formation of more reactive chlorinating species.

B. Reaction Temperature and Time:

  • Causality: Like many reactions, the rate is temperature-dependent. Insufficient thermal energy will result in a slow or stalled reaction.

  • Solution: The reaction is typically performed at reflux (approx. 100-110°C).[5] Ensure you are reaching this temperature and allow sufficient time (2-4 hours). Monitor the reaction by TLC until the starting material is consumed.

C. Workup Issues:

  • Causality: POCl₃ is highly reactive with water. The workup procedure, which involves quenching the excess POCl₃, is extremely exothermic and must be done carefully to avoid degrading the product.

  • Solution: Cool the reaction mixture significantly before slowly and carefully pouring it onto crushed ice. This hydrolyzes the excess POCl₃ to phosphoric acid. The product can then be isolated by neutralizing the acidic solution and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).

Q4: My final product is impure, and I suspect side products from the chlorination step. What are they and how can I avoid them?

Harsh conditions during chlorination can lead to unwanted byproducts.

A. Dimerization/Polymerization:

  • Causality: The reaction conditions can sometimes promote the formation of quinoline dimers or oligomers, especially if trace amounts of water are present during the initial heating phase.

  • Solution: Ensure your starting 4-hydroxyquinoline intermediate is completely dry and that the POCl₃ is of high quality.

B. Unwanted Chlorination:

  • Causality: While less common for this specific substrate, highly activated aromatic rings can sometimes undergo chlorination on the ring itself under forcing conditions. The Vilsmeier-Haack reaction, which uses a similar reagent (POCl₃/DMF), is known to formylate and chlorinate aromatic systems.[6][7][8]

  • Solution: Avoid unnecessarily high temperatures or prolonged reaction times once TLC indicates the consumption of starting material. Stick to the reflux temperature of POCl₃ without additional heating.

Optimized Synthesis Protocol

This protocol integrates the troubleshooting advice above to provide a robust, self-validating methodology for the synthesis.

Overall Synthetic Workflow:

G cluster_0 Step 1: Gould-Jacobs Cyclization cluster_1 Step 2: Chlorination A 2-Nitroaniline C Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (Intermediate) A->C Dowtherm A, 250-255°C B Diethyl ethoxymethylenemalonate (DEEM) B->C Dowtherm A, 250-255°C E This compound (Final Product) C->E Reflux, 2-4h D POCl₃ D->E

Caption: Synthetic pathway for this compound.

Step 1: Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (Gould-Jacobs Reaction)
  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer reaching the bottom of the flask, and a reflux condenser fitted with a nitrogen inlet.

  • Charge Reagents: To the flask, add 2-nitroaniline (1.0 eq) and Dowtherm A (or diphenyl ether) as the solvent (approx. 5-10 mL per gram of aniline).

  • Intermediate Formation: Begin stirring and add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) to the mixture. Heat the solution to 110-120°C for 30 minutes to form the anilinomethylenemalonate intermediate and drive off ethanol.

  • Cyclization: Gradually increase the temperature to 250-255°C and maintain this temperature for 30-45 minutes. The solution will darken.

  • Workup: Allow the mixture to cool to below 100°C. Add petroleum ether or hexane to precipitate the crude product. Stir for 30 minutes, then collect the solid by filtration.

  • Purification: Wash the solid with hot ethanol or recrystallize from a suitable solvent (e.g., acetic acid or DMF) to obtain the purified intermediate. Verify its identity and purity via ¹H NMR and LC-MS before proceeding.

Step 2: this compound (Chlorination)
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Charge Reagents: Add the dried Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (1.0 eq) to the flask. Carefully add phosphorus oxychloride (POCl₃) (at least a 5-fold volumetric excess).

  • Reaction: Heat the mixture to reflux (approx. 105°C) with stirring for 2-4 hours. Monitor the reaction's progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting material.

  • Quenching (Critical Step): After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Isolation: The product should precipitate as a solid. Allow the ice to melt completely. Make the solution basic (pH 8-9) by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Purification: Collect the solid product by filtration. Wash thoroughly with water until the filtrate is neutral. Dry the solid under vacuum. If necessary, recrystallize from ethanol or purify by flash column chromatography to obtain the final product.

References

  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Merck Index. (1939). Gould-Jacobs Reaction. J. Am. Chem. Soc. 61, 2890. Retrieved from [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Çakmak, O., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 131548-98-6 | Formula:


 | MW:  280.66  g/mol [1]

Critical Stability Profile: The "Activated Electrophile" Risk

Executive Summary: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is not a passive shelf-stable reagent. It is an activated electrophile . The chlorine atom at the C4 position is highly sensitized to Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing effects of the C3-ester and the C8-nitro group.

The Primary Threat: Moisture-Induced Hydrolysis Unlike standard alkyl halides, this heteroaryl chloride will react with atmospheric moisture or wet solvents. The mechanism involves the displacement of the chloride by water (or hydroxide), followed by tautomerization to the thermodynamically stable 4-quinolone species (Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate).

Degradation Pathway Visualization

Figure 1: The dominant degradation pathway driven by moisture and protic solvents.

degradation_pathway Compound Active Compound (4-Chloro species) MW: 280.66 Transition Tetrahedral Intermediate Compound->Transition + H2O (Moisture) HydrolysisProd Degradant (4-Hydroxy/Quinolone) MW: ~262.2 Transition->HydrolysisProd - HCl HCl Byproduct (HCl) Transition->HCl

Caption: Hydrolysis of the C4-Cl bond results in a mass loss of ~18.5 amu and formation of the inactive 4-quinolone.

Storage & Handling Protocols

To maintain purity >98%, strict adherence to the following environmental controls is required.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Retards the kinetics of spontaneous hydrolysis and thermal decomposition.
Atmosphere Inert (Argon/Nitrogen) Oxygen is less of a concern than moisture; however, inert gas prevents moisture ingress.
Container Amber Glass + Parafilm The nitro group at C8 renders the compound susceptible to photodegradation.
Desiccation Required Store in a desiccator or with silica packets. The compound is hygroscopic.
Solvent Compatibility Aprotic Only Avoid: Methanol, Ethanol, Water. Preferred: DCM, DMF, DMSO (Dry).
Handling Workflow (Decision Tree)

Figure 2: Standard Operating Procedure for receiving and handling the compound.

storage_workflow Start Shipment Arrival Check Check Seal & Appearance (Should be Off-White/Pale Yellow) Start->Check Decision Is seal broken or powder dark orange? Check->Decision Action_Bad Quarantine & QC (Run LCMS) Decision->Action_Bad Yes Action_Good Long Term Storage Decision->Action_Good No Storage_Cond 2-8°C | Desiccated | Dark Action_Good->Storage_Cond

Caption: Decision logic for initial receipt and storage to prevent premature degradation.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by users in synthetic chemistry workflows.

Scenario A: "My LCMS shows a major peak at [M-18]."
  • Diagnosis: Hydrolysis. [2][3]

    • The parent mass is 280.66. The hydrolysis product (4-hydroxy derivative) has a mass of ~262.2.

    • 
      .
      
  • Root Cause: The compound was likely exposed to moist air or dissolved in "wet" DMSO/DMF for too long before analysis.

  • Corrective Action:

    • Dry your solvents over molecular sieves (3Å or 4Å).

    • Re-run the LCMS immediately after dissolving a fresh sample.

    • If the solid in the vial is already degraded, recrystallization from anhydrous EtOAc/Hexanes may recover the chloro-compound, but yield will be low.

Scenario B: "The compound turned from pale yellow to dark orange/brown."
  • Diagnosis: Photodegradation or Oxidation.

    • Nitro-substituted aromatics are photosensitive. Darkening indicates the formation of azo/azoxy coupling products or radical degradation.

  • Root Cause: Storage in clear glass or exposure to benchtop light for extended periods.

  • Corrective Action:

    • Check purity by TLC (EtOAc:Hexane 3:7). If a baseline spot appears (polar degradants), purify via short silica plug filtration.

    • Prevention: Always wrap vials in aluminum foil if amber glass is unavailable.

Scenario C: "I see a mass shift of -14 amu when stored in Methanol."
  • Diagnosis: Transesterification.

    • The C3-Ethyl ester can exchange with Methanol to form the Methyl ester.

    • 
      .
      
  • Root Cause: Dissolving the compound in Methanol or Ethanol for storage or analysis.

  • Corrective Action:

    • Never store this compound in protic solvents (MeOH, EtOH).

    • Use Acetonitrile or DCM for LCMS preparation.

Scenario D: "The reaction with my amine failed; I recovered the starting material."
  • Diagnosis: Deactivated Electrophile (Hydrolysis Competitor).

    • If the starting material converted to the 4-hydroxy species (quinolone) before the amine could attack, the reaction will fail. The 4-hydroxy species is unreactive toward

      
      .
      
  • Root Cause: Wet solvent or presence of hydroxide bases (NaOH/KOH) which hydrolyze the chloride faster than the amine attacks.

  • Corrective Action:

    • Use non-nucleophilic bases like DIPEA or

      
       (anhydrous).
      
    • Ensure the reaction is under Nitrogen atmosphere.

QC & Validation Parameters

When validating the integrity of this compound, use the following benchmarks:

TestAcceptance CriteriaNotes
Appearance Off-white to pale yellow powderDark orange/brown indicates degradation.
1H NMR Distinct ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). Aromatic protons in 7.5-8.5 region.Red Flag: Broad singlet >10 ppm indicates hydrolysis (OH/NH tautomer).
LCMS Single peak at MW 280.6 (ESI+)Red Flag: Peak at 262.2 (Hydrolysis) or 266 (Methyl ester if in MeOH).

References

  • PubChem. (n.d.).[4][5] this compound (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • Lead Sciences. (n.d.). Product Catalog: this compound.[1] Retrieved from [Link][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for mechanism on electron-deficient heterocycles).

Sources

Degradation pathways of nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitroaromatic Compound (NAC) Degradation

Status: System Operational Current User: Research Scientist / Drug Development Lead Topic: Troubleshooting Degradation Pathways & Analysis of Nitroaromatics Ticket ID: NAC-DEG-001[1]

Welcome to the NAC Support Hub

Welcome. You are likely here because your nitroaromatic compounds (NACs)—whether explosives like TNT, environmental pollutants like nitrobenzene, or pharmacophores like chloramphenicol—are not behaving as predicted.

NACs are thermodynamically stable but kinetically reactive.[1] The electron-withdrawing nitro group (


) renders the aromatic ring electron-deficient, resisting electrophilic attack (standard oxidation) but inviting nucleophilic attack (reduction).[1]

This guide addresses the three most common support tickets we receive:

  • Metabolic Stalling: Accumulation of toxic colored intermediates.[1]

  • Pathway Confusion: Aerobic vs. Anaerobic mechanisms.

  • Analytical Ghosting: Disappearing mass balance in HPLC analysis.[1]

Diagnostic Visualization: The Pathway Decision Tree

Before troubleshooting, confirm which "operating system" (pathway) your experiment is running. Mixing aerobic and anaerobic logic is the #1 cause of experimental failure.

NAC_Pathways Start Nitroaromatic Compound (NAC) Oxygen Oxygen Status? Start->Oxygen Aerobic Aerobic (Oxidative) Oxygen->Aerobic High O2 Anaerobic Anaerobic (Reductive) Oxygen->Anaerobic Low/No O2 Oxygenase Oxygenase Attack (Mono/Dioxygenase) Aerobic->Oxygenase NitriteRel Release of Nitrite (NO2-) Oxygenase->NitriteRel Oxidative Denitrification Catechol Catechol Formation (Ring Cleavage) NitriteRel->Catechol Nitroreductase Nitroreductase (Type I/II) Anaerobic->Nitroreductase Nitroso Nitroso-Intermediate (R-NO) Nitroreductase->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction DeadEnd Polymerization/Azoxy (Dead End/Toxic) Nitroso->DeadEnd Amine Amino-Aromatic (R-NH2) Hydroxyl->Amine 2e- Reduction Hydroxyl->DeadEnd Abiotic Condensation

Figure 1: Logic flow for NAC degradation.[1] Note the critical divergence: Aerobic pathways release nitrite; Anaerobic pathways retain nitrogen as amines.

Module 1: Biological Troubleshooting (The "Wet Lab")

Ticket #101: "My culture turned bright orange/red and degradation stopped."

Diagnosis: Accumulation of Hydroxylamines or Meisenheimer Complexes .[1] In anaerobic or microaerophilic conditions, the reduction of the nitro group proceeds stepwise:


[1]

The Error: The enzymes responsible for the final step (Hydroxylamine


 Amine) are often slower or oxygen-sensitive.
  • Why it's Red/Orange: Nitroso- and hydroxylamino- compounds often condense to form azoxy dimers (orange/red) or form colored Meisenheimer hydride complexes.[1]

  • The Danger: Hydroxylamines are highly toxic mutagens (DNA alkylating agents) and inhibit bacterial growth, causing a "suicide substrate" effect [1].

Corrective Protocol:

  • Check Electron Donors: Ensure excess reducing equivalents (NADH/NADPH sources like glucose or lactate) are available to drive the final reduction step.

  • Strict Anaerobiosis: If using Type II nitroreductases (oxygen-sensitive), even trace oxygen can cause "futile cycling," where the nitro radical anion reacts with

    
     to generate superoxide, stalling the pathway.
    
  • Add a Mediator: Addition of soluble electron shuttles (e.g., anthraquinone-2,6-disulfonate) can accelerate the rate-limiting reduction steps.[1]

Ticket #102: "I am measuring degradation, but Nitrite ( ) is not increasing."

Diagnosis: You are likely observing Reductive Transformation , not Oxidative Denitrification .

The Science:

  • Aerobic (Oxidative): Bacteria like Pseudomonas sp.[1] strain JS42 use dioxygenases to add oxygen to the ring, forcing the release of the nitro group as Nitrite (

    
    ) . This is true mineralization [2].
    
  • Anaerobic (Reductive): The nitrogen stays attached to the ring and is reduced to an Amine (

    
    ) . No nitrite is released.[1]
    

Verification Step (Griess Assay): Use the Griess reaction to test for free nitrite.

  • Positive Pink: Aerobic oxidative pathway is active.[1]

  • Colorless: Anaerobic reduction (or pathway failure).[1]

Module 2: Analytical Troubleshooting (The "Data")

Ticket #201: "HPLC peaks are tailing or isomers are co-eluting."[1]

Diagnosis: Poor column selection for NAC polarity or isomer similarity.[1] Nitroaromatics (e.g., 2,4-DNT vs 2,6-DNT) are structurally similar.[1][2][3] Standard C18 columns often fail to separate them cleanly.[1]

The Solution (EPA Method 8330B Compliance): According to EPA Method 8330B (the gold standard for nitroaromatics), you should use a primary and confirmatory column setup [3].

ParameterRecommendationReason
Primary Column C18 (Reversed Phase)General separation based on hydrophobicity.[1]
Confirm. Column CN (Cyano) or Phenyl-Hexyl Provides unique selectivity for nitro-groups (

interactions).[1]
Mobile Phase 50:50 Methanol/WaterAcetonitrile can sometimes suppress UV detection of specific NACs.
Detection UV at 254 nm Max absorbance for the aromatic nitro system.

Critical Fix: If 2,4-DNT and 2,6-DNT co-elute, switch to a Phenyl-Hexyl column.[1] The


-

interactions between the column and the nitro rings will separate the isomers based on steric availability.
Ticket #202: "My mass balance is low (Recovery < 80%). Where did the compound go?"

Diagnosis: Irreversible sorption or Polymerization.[1]

  • Sorption: Amines (reduction products) bind irreversibly to soil silicates or glass walls via cation exchange (unlike the neutral parent NACs).

  • Polymerization: In the presence of oxygen, amino-aromatics (e.g., aniline) rapidly auto-oxidize and polymerize into "humic-like" substances that are invisible to standard HPLC-UV windows.[1]

Troubleshooting Protocol:

  • Acidify the Sample: Drop pH to < 2 prior to extraction. This protonates the amine (

    
    ), keeping it soluble in the aqueous phase and preventing polymerization.
    
  • Derivatization: If analyzing hydroxylamines, they are unstable. Derivatize immediately with acetic anhydride to trap them as stable acetamides before analysis.[1]

Experimental Protocols

Protocol A: The "Self-Validating" Anaerobic Microcosm

Use this to confirm reductive degradation kinetics.

  • Preparation: Sparge mineral media with

    
     gas for 20 mins. Add Resazurin indicator (must be colorless).[1]
    
  • Spike: Add NAC (e.g., Nitrobenzene) to 100

    
    .[1]
    
  • Control 1 (Abiotic): Autoclaved soil/media + NAC.[1] (Tests for sorption).

  • Control 2 (Aerobic): Same setup, but leave headspace open. (Tests for oxidative pathway).

  • Sampling:

    • Take 1 mL aliquot.[1]

    • IMMEDIATELY mix with 1 mL Acetonitrile (quenches enzymes).[1]

    • Centrifuge at 10,000 x g for 5 mins.

    • Analyze supernatant via HPLC (EPA 8330B conditions).

  • Validation: If Control 1 shows loss, you have sorption.[1] If Control 2 degrades faster than the anaerobic vial, you have an aerobe contaminant.

Protocol B: Rapid Nitrite Check (Griess Assay)

Use this to confirm Aerobic Oxidative Denitrification.

  • Mix Reagent A (Sulfanilamide) and Reagent B (NED) 1:1.[1]

  • Add 100

    
     of culture supernatant to 100 
    
    
    
    of mixed reagent.
  • Incubate 10 mins at Room Temp.

  • Read: Absorbance at 540 nm.

  • Interpret: Pink color = Free Nitrite = Oxidative Ring Cleavage active.[1]

References

  • Nishino, S. F., & Spain, J. C. (1993). Degradation of Nitrobenzene by a Pseudomonas pseudoalcaligenes.[1][3] Applied and Environmental Microbiology.[1][3][4]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.[3][4][5] Microbiology and Molecular Biology Reviews.[1]

  • U.S. EPA. (2006).[1] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[6]

  • Roldán, M. D., et al. (2008). Bio-engineering approaches for the biodegradation of nitroaromatic compounds. Current Opinion in Biotechnology.[1]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics.[1][3][4][5][7][8] Natural Product Reports.[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of intermediates is as critical as the final product. Quinoline and its derivatives are foundational scaffolds in numerous pharmaceuticals, making the rigorous validation of analytical methods for these intermediates a non-negotiable cornerstone of drug development. This guide provides an in-depth comparison of analytical techniques and a practical framework for their validation, grounded in the principles of scientific integrity and regulatory compliance. The objective is to ensure that every measurement is reliable, reproducible, and fit for its intended purpose.[1][2]

The validation process demonstrates through robust laboratory studies that an analytical method's performance characteristics are suitable for its application.[3] This is not merely a regulatory checkbox; it is a scientific imperative that ensures the purity, potency, and safety of the final drug product.[1] This guide is structured to explain the causality behind experimental choices, moving beyond a simple list of steps to provide field-proven insights.

The Foundation: Regulatory Landscape and Validation Parameters

The validation of analytical procedures is globally governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6] This guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA), provides a comprehensive framework of validation characteristics.[7][8] For any analytical method applied to quinoline intermediates, the following parameters must be rigorously evaluated.

Key Validation Parameters (ICH Q2(R1)):

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[3][9]

  • Linearity: The capacity to produce test results directly proportional to the analyte concentration within a specified range.[9]

  • Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[3]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results from repeated measurements of a homogeneous sample. It is assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).[10]

    • Reproducibility: Precision between different laboratories.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[9]

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Choosing the Right Tool: A Comparison of Analytical Techniques

The choice of analytical technique is a strategic decision based on the physicochemical properties of the quinoline intermediate, the nature of the sample matrix, and the analytical objective (e.g., routine assay vs. trace impurity analysis).

TechniquePrincipleBest Suited ForKey AdvantagesCommon Challenges for Quinolines
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for assays, impurity profiling, and stability studies of non-volatile quinolines.Robust, well-established, and widely available.[11]Peak tailing due to interaction of basic nitrogen with silica support; poor retention of highly polar quinolines.[12][13]
UPLC (Ultra-Performance Liquid Chromatography) Uses sub-2 µm particles, operating at higher pressures than HPLC.High-throughput screening, resolving complex mixtures, and detecting trace impurities.Faster analysis (3-10x), superior resolution, higher sensitivity, and lower solvent consumption.[11][14][15][16]Higher initial cost, requires careful method transfer and revalidation from HPLC.[11]
GC (Gas Chromatography) Separation of volatile compounds in a gaseous mobile phase.Analysis of volatile quinoline intermediates or impurities.High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile quinolines without derivatization.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the detection capabilities of mass spectrometry.Identifying unknown impurities, structure elucidation, and quantifying trace-level genotoxic impurities.[17][18]Unmatched specificity and sensitivity, provides molecular weight information.Higher complexity and cost, potential for matrix effects (ion suppression/enhancement).
Expert Insight: Overcoming Challenges in Quinoline Analysis

The basic nitrogen atom in the quinoline ring presents a common challenge in reversed-phase HPLC: peak tailing. This occurs due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To achieve symmetrical peaks, consider these strategies:

  • Use a Modern, End-Capped Column: Columns with advanced end-capping are designed to minimize exposed silanols.

  • Employ a Low-pH Mobile Phase: At a low pH (e.g., 2.5-3.5 using formic or phosphoric acid), the quinoline's basic nitrogen is protonated, and silanols are non-ionized, reducing the unwanted interaction.

  • Consider Mixed-Mode Chromatography: For highly polar quinolines, mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide superior retention and selectivity.[13][19]

Experimental Protocols & Self-Validating Systems

Trustworthiness in analytical data is built upon a foundation of robust, self-validating protocols. A critical component of this is System Suitability Testing (SST) , which is performed before any sample analysis to verify that the entire analytical system is operating correctly.[20][21]

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of validation activities, starting from method development and culminating in a fully validated procedure.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Core Validation Experiments cluster_3 Phase 4: Reporting Dev Method Development Opt Method Optimization Dev->Opt Refine parameters Protocol Write & Approve Validation Protocol Opt->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Compile Validation Report Robust->Report Final Method Implementation Report->Final

Caption: Logical workflow for analytical method validation.

Protocol: HPLC-UV Method Validation for a Quinoline Intermediate Assay

This protocol outlines the validation for quantifying a hypothetical quinoline intermediate.

1. System Suitability Testing (SST)

  • Objective: To ensure the chromatographic system is fit for purpose on the day of analysis.[22]

  • Procedure:

    • Prepare a standard solution of the quinoline intermediate at the target concentration (e.g., 100 µg/mL).

    • Make five replicate injections of the standard solution.

    • Calculate the parameters listed in the acceptance criteria table.

  • Acceptance Criteria (Typical): [20][22]

    Parameter Acceptance Limit Purpose
    Tailing Factor (T) ≤ 2.0 Ensures peak symmetry.
    Theoretical Plates (N) > 2000 Measures column efficiency.
    % RSD of Peak Area ≤ 2.0% Confirms injection precision.

    | % RSD of Retention Time | ≤ 1.0% | Confirms pumping precision. |

2. Specificity (Forced Degradation Study)

  • Objective: To demonstrate that the method can separate the main analyte from potential degradation products, proving it is "stability-indicating."[23]

  • Procedure:

    • Expose the quinoline intermediate to stress conditions such as acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH Q1B conditions).[24][25] The goal is to achieve 5-20% degradation.[25]

    • Analyze each stressed sample by HPLC.

    • Assess peak purity of the main analyte peak using a photodiode array (PDA) detector.

  • Acceptance Criteria: The main analyte peak should be free from co-eluting peaks (peak purity angle < peak purity threshold), and there should be baseline resolution (Rs ≥ 2.0) between the analyte and its major degradation products.[20]

3. Linearity and Range

  • Objective: To verify the direct proportionality between detector response and concentration.

  • Procedure:

    • Prepare a series of at least five standard solutions covering the expected range (e.g., 80% to 120% of the target assay concentration).[26]

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[26] The y-intercept should be ≤ 2% of the response at the 100% level.[26]

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo (matrix) with the quinoline intermediate at three concentration levels (e.g., 80%, 100%, 120%).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Data Presentation: Performance Comparison

The following table summarizes typical performance data when comparing HPLC and UPLC for the analysis of a quinoline intermediate.

ParameterHPLC (5 µm particle)UPLC (sub-2 µm particle)Advantage
Analysis Time ~25 minutes~4 minutesUPLC (Over 6x faster)[15]
Resolution (Rs) between critical pair 1.82.9UPLC (Superior separation)[14]
Theoretical Plates (N) ~9,000~25,000UPLC (Higher efficiency)
System Backpressure ~150 bar (2,200 psi)~800 bar (11,600 psi)HPLC (Less demanding on hardware)[15]
Solvent Consumption per Run ~25 mL~4 mLUPLC (Greener, more cost-effective)[14][16]
Limit of Quantitation (LOQ) ~0.05%~0.01%UPLC (Higher sensitivity)[14][16]

Decision Framework for Technique Selection

Choosing the optimal analytical technique requires balancing performance needs with practical constraints. The following decision tree can guide this process.

G start Start: Define Analytical Goal for Quinoline Intermediate q1 Is the analyte volatile & thermally stable? start->q1 q2 Is the goal to identify unknowns or quantify genotoxic impurities? q1->q2 No gc Use Gas Chromatography (GC) q1->gc Yes q3 Is high throughput or superior resolution critical? q2->q3 No lcms Use LC-MS q2->lcms Yes uplc Use UPLC q3->uplc Yes hplc Use HPLC q3->hplc No (Routine QC Assay)

Caption: Decision tree for selecting an analytical technique.

Conclusion

The validation of analytical methods for quinoline intermediates is a multi-faceted process that underpins the quality and safety of pharmaceutical products. It requires a deep understanding of regulatory guidelines, the chemistry of the analytes, and the capabilities of different analytical technologies. By adopting a systematic approach grounded in the principles of ICH Q2(R1), employing self-validating protocols with rigorous system suitability checks, and making informed decisions on technique selection, researchers and drug development professionals can ensure the generation of highly reliable and defensible analytical data. This commitment to scientific integrity is fundamental to navigating the complex path of pharmaceutical development and delivering safe, effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]

  • System Suitability Testing (SST) for USP and FDA Compliance. ComplianceOnline. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguddu. [Link]

  • Analytical System Suitability: Criteria, Examples & Regulatory Expectations. Pharma SOP. [Link]

  • HPLC vs UPLC: Key Differences & Applications. Technology Networks. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Canada Commons. [Link]

  • UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. IJRPR. [Link]

  • System Suitability Testing (SST) for USP and FDA Compliance. EVENTURA WORLD. [Link]

  • System Suitability Testing (SST) for USP and FDA Compliance. Research and Markets. [Link]

  • System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. LinkedIn. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use?. Progress. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave. [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Research Square. [Link]

  • Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. JOCPR. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PubMed Central. [Link]

  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. [Link]

  • How to do HPLC method validation. YouTube. [Link]

  • Application and challenges of nitrogen heterocycles in PROTAC linker. PubMed. [Link]

  • Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. MDPI. [Link]-Heterocyclic_Compounds_2022)

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Differential scanning calorimetry of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differential Scanning Calorimetry of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts

Executive Summary: The Thermal Fingerprint of Electrophilic Intermediates

This compound (CAS: 131548-98-6) is a critical electrophilic intermediate used primarily in the synthesis of antiviral and antibacterial agents (e.g., quinolone antibiotics). Its purity is paramount because the 4-chloro position is the site of nucleophilic attack for subsequent steps.

This guide provides an advanced comparative analysis of the thermal behavior of this compound against its specific precursors and structural analogs. Unlike simple melting point apparatuses, Differential Scanning Calorimetry (DSC) offers a quantitative window into the completeness of chlorination , solvate formation , and thermal stability of the nitro group.

Key Insight: The transition from the 4-hydroxy (tautomeric 4-oxo) precursor to the 4-chloro target is thermodynamically distinct. The loss of intermolecular hydrogen bonding results in a dramatic depression of the melting point and enthalpy of fusion, making DSC the most robust tool for monitoring reaction completion.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" for intermediates act as reference standards for quality control. We compare the Target (4-Cl-8-NO2) against its Precursor (4-OH-8-NO2) and a Non-Nitro Analog to isolate the thermal contributions of specific functional groups.

Table 1: Thermal Property Comparison
FeatureTarget Compound Alternative 1: The Precursor Alternative 2: The Analog
Compound Name This compound Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylateEthyl 4-chloroquinoline-3-carboxylate
Role Electrophilic IntermediateNucleophilic Starting MaterialStructural Reference (Non-Nitro)
Primary Thermal Event Sharp Endotherm (Melting) High-Temp Endotherm (often with decomp)Sharp Endotherm (Melting)
Expected

100°C – 120°C (Reference Range)*> 250°C (or decomposition)~70°C – 80°C

Moderate (Van der Waals forces)High (Strong H-bonding network)Moderate
Stability Risk High (Exothermic nitro decomp >200°C)High (Nitro decomp)Low (Stable melt)
DSC Diagnostic Value Confirming complete chlorination (disappearance of high-temp peak).[1][2]Establishing baseline purity of starting material.Validating the effect of the 8-nitro group on crystal packing.

*Note: Exact melting points vary by polymorph and solvate form. Users must establish an internal "Gold Standard" from a fully characterized lot.

Mechanistic Insight:
  • The Chlorination Shift: The conversion of the C-OH (or C=O amide-like) group to C-Cl removes the donor-acceptor hydrogen bonding capability. This typically lowers the melting point by >100°C. If your DSC trace of the Target shows a small endotherm >200°C, your reaction is incomplete.

  • The Nitro Effect: Comparing the Target to Alternative 2 (Non-Nitro), the 8-nitro group typically raises the melting point due to increased dipole-dipole interactions and

    
    -stacking, while introducing a risk of exothermic decomposition at higher temperatures.
    

Experimental Protocol: Self-Validating DSC Methodology

To ensure scientific integrity, this protocol includes "Self-Validating" steps—internal checks that confirm the data is real and not an artifact.

Equipment & Conditions
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3).

  • Atmosphere: Nitrogen (50 mL/min). Crucial: Oxidative environments can accelerate nitro-group decomposition.

  • Pan Type: Hermetically sealed Aluminum or Gold-plated high-pressure pans.

    • Why? Nitro compounds can sublime or decompose violently. Sealed pans contain the volatiles and protect the sensor.

Step-by-Step Workflow
  • Baseline Subtraction (Validation Step): Run an empty pan protocol first. If the baseline drift exceeds 50 µW, recalibrate the cell.

  • Sample Preparation:

    • Weigh 2–4 mg of this compound.

    • Safety Note: Do not exceed 5 mg. The exotherm from nitro decomposition can damage the sensor if the sample mass is too high.

  • Heating Profile:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 250°C.

    • Stop Condition: If an exotherm (upward peak) exceeds 5 W/g, abort heating immediately to prevent cell contamination.

  • Cooling Cycle (Polymorph Check):

    • Cool at 10°C/min to 0°C.

    • Re-heat at 10°C/min.

    • Analysis: If the melting peak shifts on the second heat, the compound exhibits polymorphism or degraded during the first melt.

Visualization: Quality Control Logic

The following diagram illustrates the decision matrix for interpreting the DSC data of this specific quinoline derivative.

DSC_Workflow Start Start: DSC Analysis of This compound RunDSC Execute Ramp: 25°C to 250°C (10°C/min, N2) Start->RunDSC Decision1 Analyze Endothermic Peaks RunDSC->Decision1 ResultA Single Sharp Peak (100-120°C range) Decision1->ResultA Clean Profile ResultB Broad/Split Peak (Low Temp) Decision1->ResultB Shoulder/Broad ResultC Small Peak > 200°C Detected Decision1->ResultC High T Event ConclusionA PASS: High Purity 4-Chloro Target ResultA->ConclusionA ConclusionB FAIL: Solvates or Hydrolysis Product ResultB->ConclusionB ConclusionC FAIL: Residual 4-Hydroxy Precursor ResultC->ConclusionC

Figure 1: DSC Decision Matrix for validating the chlorination of 8-nitroquinoline derivatives. Note the specific check for high-temperature impurities indicating residual starting material.

Interpretation of Data & Troubleshooting

ObservationScientific CauseCorrective Action
Broad Endotherm (

< 100°C)
Presence of solvent (ethanol/ethyl acetate) or hydrolysis to the carboxylic acid.Perform TGA (Thermogravimetric Analysis) to quantify volatiles. Recrystallize.
Exothermic Rise immediately after Melt Thermal instability of the 8-nitro group.Do not integrate. This is decomposition. Limit future runs to 10°C below this onset.
Double Melting Peak Polymorphism or mixture of 4-chloro and 4-hydroxy species.Run LC-MS to confirm chemical purity vs. physical form change.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Foundational chemistry for the 4-hydroxyquinoline scaffold).

  • ChemicalBook. (2024). "this compound Product Specifications." (Confirmation of CAS 131548-98-6 existence and commercial availability).

  • BenchChem. (2024). "this compound Structure and Properties."

  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta. (Authoritative guide on using DSC for pharmaceutical intermediates).

  • PubMed. (2011).[3] "Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate." (Characterization of the precursor molecule).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.